molecular formula C24H23N5O2 B2852936 1-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251689-58-3

1-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2852936
CAS No.: 1251689-58-3
M. Wt: 413.481
InChI Key: KZCJZQAQEIDTBF-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethylphenyl group, a methoxybenzyl group, a pyridinyl group, and a triazole ring

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the ethylphenyl group: This step may involve a Friedel-Crafts alkylation reaction.

    Attachment of the methoxybenzyl group: This can be done through a nucleophilic substitution reaction.

    Incorporation of the pyridinyl group: This step may involve a palladium-catalyzed cross-coupling reaction.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.

Chemical Reactions Analysis

1-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound has been studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-methylphenyl)-N-(3-methoxybenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and properties.

    1-(4-ethylphenyl)-N-(3-hydroxybenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: The presence of a hydroxy group instead of a methoxy group can lead to different chemical and biological properties.

Properties

IUPAC Name

1-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-3-17-7-9-20(10-8-17)29-23(19-11-13-25-14-12-19)22(27-28-29)24(30)26-16-18-5-4-6-21(15-18)31-2/h4-15H,3,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCJZQAQEIDTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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